(+)-Diasyringaresinol

Description

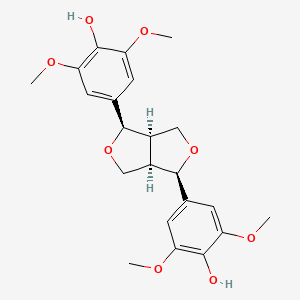

Structure

3D Structure

Properties

Molecular Formula |

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

4-[(3R,3aR,6R,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22-/m0/s1 |

InChI Key |

KOWMJRJXZMEZLD-WJWAULOUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (+)-Diasyringaresinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of (+)-diasyringaresinol, a bioactive lignan with significant therapeutic potential. The document details established experimental protocols for its extraction, isolation, and purification from promising plant sources, with a focus on methodologies relevant to researchers and professionals in drug development. All quantitative data is presented in a clear, tabular format for comparative analysis. Furthermore, a generalized experimental workflow is visualized using a Graphviz diagram to illustrate the logical steps of the isolation process.

Natural Sources of this compound

This compound, a specific stereoisomer of syringaresinol, is a furofuran lignan found in various plant species. While syringaresinol itself is widely distributed, the presence and concentration of the dextrorotatory (+) enantiomer, which can exhibit distinct biological activities, has been identified in several key sources. Notably, the berries of Panax ginseng C.A. Meyer have been reported to contain predominantly high levels of this compound, making them a particularly valuable source for research and development.[1][2] Other documented sources of this compound include the roots of Rubia philippinensis and the dried stems of Acanthopanax divaricatus.[3] In contrast, some plants like Acanthopanax senticosus contain a racemic mixture of both (+) and (-) enantiomers, while others, such as Albizia julibrissin, have been found to contain the (-) enantiomer.

For professionals in drug development, the selection of the appropriate plant source is a critical first step, guided by the concentration of the desired stereoisomer and the feasibility of extraction and purification.

Table 1: Natural Sources of this compound and Related Lignans

| Plant Species | Plant Part | Compound Identified | Concentration/Yield |

| Panax ginseng C.A. Meyer | Berries | (+)-Syringaresinol | Predominantly high content |

| Rubia philippinensis | Roots | (+)-Syringaresinol | Not specified |

| Acanthopanax divaricatus | Dried Stems | (+)-Syringaresinol | Not specified |

| Acanthopanax senticosus | Stem | (+/-)-Syringaresinol | Almost equal proportion of enantiomers |

| Albizia julibrissin | Stem Bark | (-)-Syringaresinol | Not specified |

Note: Quantitative yield data for this compound from these specific sources is not consistently reported in the available literature. The development of validated quantitative analysis methods for different plant matrices is an ongoing area of research.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and final purification using chromatographic techniques. The following protocol is a composite methodology based on established procedures for the isolation of lignans from Panax species and other relevant plant sources.

Extraction

The initial step involves the extraction of the crude lignan fraction from the plant material.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., Panax ginseng berries) and grind it into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation by Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Methodology:

-

Suspension: Suspend the crude extract in distilled water.

-

Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Concentration: Evaporate the solvent from each fraction under reduced pressure to yield the respective fractions.

Column Chromatography

The enriched fraction (typically the ethyl acetate fraction) is further purified by column chromatography.

Methodology:

-

Stationary Phase: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example, a stepwise gradient could be:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, 8:2, etc.)

-

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a similar TLC profile corresponding to the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

Methodology:

-

Column: Use a reversed-phase C18 preparative HPLC column.

-

Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might be:

-

0-10 min: 30% Methanol in Water

-

10-40 min: Linear gradient from 30% to 70% Methanol in Water

-

40-50 min: 70% Methanol in Water

-

50-55 min: Linear gradient from 70% to 100% Methanol

-

55-60 min: 100% Methanol

-

-

Flow Rate: A typical flow rate for a preparative column is in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 280 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

References

- 1. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The (+)-Diasyringaresinol Biosynthetic Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol, a lignan of significant interest for its potential pharmacological activities, is synthesized in plants through a stereochemically controlled pathway involving the oxidative coupling of two sinapyl alcohol molecules. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic players, reaction mechanisms, and regulatory aspects. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Introduction

Lignans are a diverse class of phenylpropanoid dimers found throughout the plant kingdom, where they play crucial roles in defense and development. Among them, this compound has garnered attention for its potential therapeutic applications. Its biosynthesis is a key example of how plants achieve remarkable stereochemical control over radical coupling reactions. This guide will dissect the core components of this pathway, from the precursor molecule, sinapyl alcohol, to the final product, this compound.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step process initiated by the oxidation of sinapyl alcohol, a monolignol derived from the general phenylpropanoid pathway. This oxidation generates sinapyl alcohol radicals, which then undergo a coupling reaction. The stereochemistry of this coupling is the critical determinant for the formation of the (+) enantiomer and is orchestrated by a class of non-catalytic proteins known as dirigent proteins (DIRs).

Key Enzymatic Players and Their Roles

-

Oxidative Enzymes (Laccases and Peroxidases): The initial oxidation of sinapyl alcohol is catalyzed by either laccases (EC 1.10.3.2) or peroxidases (EC 1.11.1.7). These enzymes generate the resonance-stabilized sinapyl alcohol radicals necessary for dimerization. In the absence of a directing agent, this radical coupling results in a racemic mixture of syringaresinol and other coupling products.

-

Dirigent Proteins (DIRs): Dirigent proteins are essential for the stereoselective synthesis of this compound. They capture the sinapyl alcohol radicals generated by the oxidative enzymes and orient them in a specific conformation that favors the formation of the (+)-enantiomer upon coupling. These proteins do not possess intrinsic oxidative activity.

The overall reaction is depicted below:

Spectroscopic data of (+)-Diasyringaresinol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (+)-Diasyringaresinol

This guide provides a comprehensive overview of the spectroscopic data for this compound, a lignan found in various plant species.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits symmetry, simplifying the signal assignments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment | Solvent | Reference |

| 6.69 | br s | - | 4H | H-2', H-6', H-2'', H-6'' | CDCl₃ | [3] |

| 4.76 | d | 4.0 | 2H | H-2, H-6 | CDCl₃ | [4] |

| 4.30 | dd | 6.6, 9.0 | 2H | H-4a, H-8a | CDCl₃ | [3][4] |

| 3.91 | dd | 3.1, 9.0 | 2H | H-4b, H-8b | CDCl₃ | [3] |

| 3.89 | s | - | 12H | 4 x -OCH₃ | CDCl₃ | |

| 3.12 | m | - | 2H | H-1, H-5 | CDCl₃ | [4] |

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecule's symmetrical structure.

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment | Solvent | Reference |

| 147.20 | C | C-3', C-5', C-3'', C-5'' | CDCl₃ | [4] |

| 134.70 | C | C-4', C-4'' | CDCl₃ | [4] |

| 132.30 | C | C-1', C-1'' | CDCl₃ | [4] |

| 102.70 | CH | C-2', C-6', C-2'', C-6'' | CDCl₃ | [4] |

| 86.01 | CH | C-2, C-6 | CDCl₃ | [4] |

| 71.91 | CH₂ | C-4, C-8 | CDCl₃ | [4] |

| 56.70 | CH₃ | 4 x -OCH₃ | CDCl₃ | [3] |

| 54.29 | CH | C-1, C-5 | CDCl₃ | [4] |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands for hydroxyl, aromatic, and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3340 | Strong, Broad | O-H stretch (hydroxyl) | [4] |

| 1610, 1521, 1456, 1425 | Medium-Strong | C=C stretch (aromatic) | [4] |

| 1377, 1319 | Medium-Strong | C-O-C stretch (ether linkage) | [4] |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The molecular formula is C₂₂H₂₆O₈.[2][4]

| Technique | m/z | Interpretation | Reference |

| EIMS | 418 | [M]⁺ (Molecular Ion) | [4] |

| EIMS | 193 | Allylic carbocation fragment | [4] |

| EIMS | 181 | Acylium carbocation fragment | [4] |

| EIMS | 167 | Benzylic carbocation fragment | [4] |

| LC-MS | 418.942 | [M+H]⁺ (Precursor Ion) | [5] |

| LC-MS | 401.287 | Fragment Ion | [5] |

| LC-MS | 388.241 | Fragment Ion | [5] |

| LC-MS | 369.378 | Fragment Ion | [5] |

Experimental Protocols

The data presented were obtained through standardized analytical procedures for natural products.

Isolation and Purification

This compound can be isolated from various plant sources. A typical protocol involves the following steps:

-

Extraction : Dried and milled plant material (e.g., twigs of M. thailandica) is first defatted with a nonpolar solvent like hexane.[4] The defatted material is then extracted with a solvent mixture, such as dichloromethane:methanol (2:1), to isolate lignans and other compounds.[4]

-

Chromatography : The crude extract is subjected to silica gel column chromatography.[4] A gradient elution system, starting with nonpolar solvents (e.g., ethyl acetate:hexane) and gradually increasing polarity, is used to separate the fractions.[4]

-

Crystallization : Fractions containing the target compound are combined and further purified. This compound can be obtained as colorless rhombic crystals through crystallization from a solvent like ethanol.[4]

NMR Spectroscopy

NMR spectroscopy is essential for the structural elucidation of lignans.[6][7]

-

Sample Preparation : Approximately 30 mg of the purified compound is accurately weighed and dissolved in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8][9] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[4]

-

Instrumentation : Spectra are recorded on a high-field NMR spectrometer, such as a Bruker AV 500 (500 MHz for ¹H).[4]

-

¹³C NMR Acquisition : For quantitative ¹³C NMR, an inverse-gated decoupling sequence is typically used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[9] A sufficient number of scans (e.g., 20,000–30,000) are collected to achieve a good signal-to-noise ratio.[9]

-

2D NMR : Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

-

Sample Preparation : For solid samples, the KBr disk method is common.[4] A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a tiny amount of the solid is pressed against a crystal (e.g., ZnSe).[11][12]

-

Instrumentation : The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrophotometer, such as a Shimadzu 8900.[4] The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments.

-

Sample Preparation : For techniques like LC-MS/MS, a standardized protocol involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13] The sample is then introduced into the mass spectrometer.

-

Instrumentation : Various MS techniques can be used. Electron Ionization (EI) mass spectra can be obtained to observe the molecular ion and characteristic fragments.[4] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source are also commonly employed for the analysis of lignans in complex mixtures.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for isolation and structural elucidation of this compound.

References

- 1. Comprehensive NMR Reassignments of Lignans Derived from Commiphora myrrha [ejchem.journals.ekb.eg]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. thescipub.com [thescipub.com]

- 5. Syringaresinol | C22H26O8 | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. google.com [google.com]

- 9. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]

- 11. amherst.edu [amherst.edu]

- 12. Infrared Spectroscopic Technologies for the Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (+)-Diasyringaresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol is a naturally occurring lignan found in various plant species. As a member of the furofuran class of lignans, it has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and underlying signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | [1] |

| Synonyms | (+)-Syringaresinol, (+)-Lirioresinol B | [1][2] |

| CAS Number | 551-29-1 | [3][4] |

| Molecular Formula | C₂₂H₂₆O₈ | [3][4] |

| Molecular Weight | 418.44 g/mol | [3][4] |

| Appearance | Solid | [5] |

| pKa (Strongest Acidic) | 9.55 ± 0.40 (Predicted) | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions/Notes | Source(s) |

| Melting Point | 185-186 °C | Solvent: ethanol | [3] |

| Boiling Point | 594.7 ± 50.0 °C | Predicted | [3] |

| Density | 1.282 ± 0.06 g/cm³ | Predicted | [3] |

| Optical Rotation | Dextrorotatory (+) | Rotates plane-polarized light to the right (clockwise). The specific rotation value is dependent on concentration and solvent. | [6] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | [2][7] |

| Petroleum Ether | Practically insoluble | [7] |

| Ethanol | Slightly soluble | [7] |

| Methanol | Slightly soluble | [7] |

| Acetone | Slightly soluble | [7] |

| Benzene | Slightly soluble | [7] |

| Chloroform | Slightly soluble | [7] |

| Ethyl Acetate | Slightly soluble | [7] |

| Acetic Acid | Slightly soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [7] |

Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Purification

The following is a general protocol for the isolation and purification of this compound from plant material, which can be adapted based on the specific plant source.

Objective: To isolate and purify this compound from a plant source.

Materials:

-

Dried and powdered plant material

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Ethanol (for crystallization)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the powdered plant material with a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

-

-

Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).[8]

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest (as indicated by TLC).

-

Subject the combined fractions to further silica gel column chromatography using a more refined gradient of ethyl acetate in hexane.[8]

-

The fraction containing this compound is often eluted with a mixture such as 40-60% ethyl acetate in hexane.[8]

-

-

Crystallization:

-

Dissolve the purified fraction in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dry the crystals to obtain pure this compound.[8]

-

Structural Characterization

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques.

Objective: To elucidate and confirm the chemical structure of this compound.

Methods:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS) is commonly used.

-

Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer.

-

Expected Result: The mass spectrum will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (418.44 g/mol ).[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.

-

Procedure: Dissolve the sample in the chosen NMR solvent and acquire the spectra on a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: Will show signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system.[9]

-

¹³C NMR: Will reveal the number of distinct carbon environments, including those of the aromatic rings, methoxy groups, and the lignan core.[10]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.[9]

-

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Procedure: The sample can be analyzed as a KBr pellet or in a suitable solvent.

-

Expected Result: The IR spectrum will show characteristic absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups present in the molecule.[8]

-

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antimalarial effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key experimental model to evaluate this activity is the lipopolysaccharide (LPS)-induced inflammation in macrophage cells.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To determine the anti-inflammatory effect of this compound by measuring its ability to inhibit LPS-induced NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well plates

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group).

-

Incubate the plates for 24 hours.

-

-

NO Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

-

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Signaling Pathways:

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][11]

-

NF-κB Pathway: In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of these inflammatory mediators.[1][3][12]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the inflammatory response, often by regulating NF-κB activation. This compound has been observed to suppress the phosphorylation of JNK and p38 MAPKs, further contributing to its anti-inflammatory effects.[3]

Anticancer Activity

(-)-Syringaresinol, the enantiomer of this compound, has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing G1 cell cycle arrest and apoptosis.[13] The apoptotic pathway is a key mechanism for its anticancer effects.

Signaling Pathway: Intrinsic Apoptosis

The induction of apoptosis by syringaresinol in leukemia cells involves the intrinsic (mitochondrial) pathway. This is characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade.[13][14]

Antifungal Activity

While this compound has been reported to have antifungal activity, the specific molecular mechanism and signaling pathways are not yet fully elucidated for this particular compound. However, a common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][15] Further research is needed to determine if this compound acts through this or other pathways.

Antimalarial Activity

Similar to its antifungal activity, the precise antimalarial mechanism of this compound is not well-defined. A key target for many antimalarial drugs is the heme detoxification pathway in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin. Inhibition of this process leads to parasite death.[2][5][6][16] Whether this compound interferes with this pathway requires further investigation.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects. Future research should focus on elucidating the specific signaling pathways involved in its antifungal and antimalarial activities, as well as on preclinical and clinical studies to evaluate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Heme Aggregation inhibitors: antimalarial drugs targeting an essential biomineralization process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. thescipub.com [thescipub.com]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Diasyringaresinol: Discovery, History, and Scientific Advancements

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the initial isolation and structure elucidation, modern extraction and synthesis protocols, and explores its multifaceted biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. The guide presents quantitative data in structured tables for comparative analysis, offers detailed experimental methodologies for key assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of this compound, a furofuran-type lignan, begins in the mid-20th century with foundational work on lignan chemistry. While the racemic form, (±)-syringaresinol, was first synthesized by Haworth and Kelly in 1937, the naturally occurring dextrorotatory enantiomer, this compound, was later isolated and characterized.

A pivotal moment in its history was the isolation and identification of syringaresinol from the wood of Holacantha emoryi by Stöcklin, De Silva, and Geissman in 1969. While this paper focused on the broader constituents of the plant, it contributed to the growing knowledge of lignans. Over the years, this compound has been isolated from a wide array of plant species, establishing its prevalence in the plant kingdom.[1] A significant milestone was the first reported isolation of (+)-syringaresinol from a new species, Magnolia thailandica, which further highlighted its natural abundance.

Early structural elucidation efforts relied on classical chemical degradation and spectroscopic techniques of the time. Modern methods, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have since provided unambiguous confirmation of its structure and stereochemistry. These advanced analytical techniques have been instrumental in distinguishing this compound from its stereoisomers and in quantifying its presence in complex plant matrices.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₈ | --INVALID-LINK-- |

| Molecular Weight | 418.44 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | N/A |

| Melting Point | 176-178 °C | N/A |

| Optical Rotation | [α]D²⁵ +48.6° (c 0.1, CHCl₃) | N/A |

| IUPAC Name | (1R,3aR,4R,6aR)-1,4-bis(4-hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | N/A |

Isolation and Synthesis

Natural Occurrence and Isolation

This compound is found in various parts of numerous plant species. The table below summarizes its concentration in some notable examples.

| Plant Species | Part of Plant | Concentration (mg/100g dry weight) | Reference |

| Panax ginseng | Berry | High concentration (exact value not specified) | [2] |

| Cinnamomum cassia | Dried tender stems | Present (exact value not specified) | [3] |

| Rubia philippinensis | Roots | Present (exact value not specified) | [4] |

| Magnolia thailandica | Twigs | ~12.7 (from 3kg of dried twigs) | [5] |

Experimental Protocol: Isolation from Magnolia thailandica

This protocol is based on the methodology described for the isolation of (+)-syringaresinol from the twigs of Magnolia thailandica.[5]

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound from Magnolia thailandica.

Methodology:

-

Plant Material Preparation: Dry the twigs of Magnolia thailandica (3.0 kg) at room temperature and mill them into a fine powder.

-

Defatting: Defat the powdered plant material with hexane to remove nonpolar lipids.

-

Extraction: Extract the defatted material by percolation with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract (171.64 g).

-

Initial Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of ethyl acetate (EtOAc) in hexane (1:9, 3:7, 5:5, 10:0) followed by a gradient of methanol in ethyl acetate (1:9, 3:7, 5:5) to yield seven fractions (F1-F7).

-

Second Column Chromatography: Fraction F4 (3.66 g) is further purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (1:9, 2:8, 4:6, 10:0) to afford six subfractions (A1-A6).

-

Crystallization: Obtain (+)-syringaresinol (0.38 g) from subfraction A5 by crystallization from ethanol.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Infrared (IR) spectroscopy, ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

Biocatalytic Synthesis

The biocatalytic synthesis of syringaresinol offers a more environmentally friendly and often more efficient alternative to chemical synthesis. One-pot enzymatic cascade reactions have been developed with high yields.

| Starting Material | Enzymes | Yield (%) | Reference |

| 2,6-dimethoxy-4-allylphenol | Eugenol oxidase (EUGO) I427A mutant, Horseradish peroxidase (HRP) | 81 | [5] |

| Dihydrosinapyl alcohol | Engineered eugenol oxidase, Horseradish peroxidase (HRP) | 68 | [6] |

Experimental Workflow for Biocatalytic Synthesis

References

- 1. JCI - Pivotal role of cardiomyocyte TGF-β signaling in the murine pathological response to sustained pressure overload [jci.org]

- 2. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol Attenuates α-Melanocyte-Stimulating Hormone-Induced Reactive Oxygen Species Generation and Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Diasyringaresinol: A Technical Guide on its Role as a Lignan in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol is a naturally occurring furofuranoid lignan found in a variety of plant species. Lignans, a major class of phytoestrogens, are polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural sources, and significant biological activities, including its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided, along with a summary of its quantitative efficacy. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

This compound, a member of the lignan family, has garnered considerable interest in the scientific community due to its diverse pharmacological effects.[1] Lignans are widely distributed in the plant kingdom and are known for their beneficial health effects.[2] this compound is formed from the coupling of two sinapyl alcohol units and is found in various medicinal plants and dietary sources.[1] Its biological activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways. This guide aims to provide a comprehensive technical resource on this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a furofuranoid lignan with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 4-[(1S,3aR,4S,6aR)-4-(4-hydroxy-3,5-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | [3] |

| CAS Number | 551-29-1 | [4][5] |

| Molecular Formula | C₂₂H₂₆O₈ | [4][5] |

| Molecular Weight | 418.44 g/mol | [4][5] |

| Melting Point | 185-186 °C | [4] |

| Boiling Point | 594.7±50.0 °C (Predicted) | [4] |

| Density | 1.282±0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.55±0.40 (Predicted) | [4] |

| Appearance | Solid | [6] |

| Solubility | Practically insoluble in water | [3] |

Natural Sources and Isolation

This compound is found in a variety of plant species. Notable sources include:

Experimental Protocol: Isolation from Holoptelea integrifolia Bark

This protocol describes a general method for the extraction and isolation of this compound from the bark of Holoptelea integrifolia.

3.1.1. Materials and Reagents

-

Dried and powdered bark of Holoptelea integrifolia

-

70% Ethanol (EtOH)

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Solvent systems for column chromatography (e.g., gradients of PE:EtOAc)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Anisaldehyde-sulfuric acid spray reagent

-

Rotary evaporator

-

Chromatography columns

3.1.2. Extraction Procedure

-

Macerate the dried, powdered bark of H. integrifolia in 70% ethanol for one week at room temperature.

-

Filter the extract and concentrate the filtrate using a rotary evaporator to obtain the crude 70% ethanol extract.

-

Partition the crude extract successively with petroleum ether and ethyl acetate.

-

Separate the layers and concentrate the ethyl acetate fraction to yield the EtOAc extract.

3.1.3. Isolation by Column Chromatography

-

Subject the ethyl acetate extract to column chromatography on silica gel.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., 15:1, 11:1, 9:1, 4:1, and 1:1 v/v).

-

Collect fractions and monitor by TLC.

-

Visualize the spots on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating.

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions using repeated column chromatography or other techniques like preparative TLC or HPLC to obtain pure this compound.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.

Antioxidant Activity

This compound demonstrates significant antioxidant properties by scavenging free radicals.[11]

Quantitative Data: Antioxidant Activity

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 10.77 (as Syringaresinol) | [11] |

| ABTS Radical Scavenging | 10.35 (as Syringaresinol) | [11] |

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7][12]

Quantitative Data: Anti-inflammatory Activity

| Assay | Cell Line | IC₅₀ | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly reported, but significant inhibition at 25, 50, and 100 µM | [6][12] |

Note: While specific IC50 values for NO inhibition by this compound were not found, studies consistently show dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[6][12]

Anticancer Activity

This compound has demonstrated potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | Data not available for this compound specifically. |

Note: While the anticancer activity of this compound is reported, specific IC50 values against common cell lines like MCF-7 were not found in the searched literature. Further research is needed to quantify its cytotoxic effects.

Experimental Protocols for Biological Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of a compound.[13]

5.1.1. Materials and Reagents

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

5.1.2. Assay Procedure [13]

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound in the same solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

-

For the control, add the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

5.2.1. Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent System

-

96-well cell culture plates

-

CO₂ incubator

5.2.2. Assay Procedure [14]

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 2.0 x 10⁴ cells/well) and incubate for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Determine the IC₅₀ value.

Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][15]

5.3.1. Materials and Reagents

-

MCF-7 breast cancer cell line (or other relevant cancer cell lines)

-

Appropriate cell culture medium and supplements

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

5.3.2. Assay Procedure [3]

-

Seed MCF-7 cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to attenuate inflammatory responses by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in LPS-stimulated macrophages.[6][12] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[6] Furthermore, it has been observed to inhibit the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway.[12]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Modulation of Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. While direct studies on this compound are limited, related lignans and phenolic compounds are known to activate the Nrf2 pathway. This involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Potential modulation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This compound is a promising natural lignan with a wide spectrum of pharmacological activities. Its antioxidant, anti-inflammatory, and potential anticancer effects, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and potentially Keap1-Nrf2, highlight its therapeutic potential. The detailed chemical information, isolation protocols, quantitative data, and mechanistic insights provided in this technical guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its complete pharmacokinetic and toxicological profiles, as well as conducting preclinical and clinical trials to validate its efficacy and safety in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Effect of Holoptelea integrifolia (Roxb.) Planch. n-Hexane Extract and Its Bioactive Compounds on Wound Healing and Anti-Inflammatory Activity [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Conformational Analysis of the Furofuran Ring in (+)-Diasyringaresinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Diasyringaresinol, a furofuran lignan, possesses a unique bicyclic core that dictates its three-dimensional structure and, consequently, its biological activity. Understanding the conformational preferences of the central furofuran ring system is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed analysis of the furofuran ring conformation in this compound, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and insights from crystallographic studies of related compounds. Detailed experimental protocols and visualizations are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Furofuran lignans are a significant class of natural products characterized by a 3,7-dioxabicyclo[3.3.0]octane skeleton. Their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, have garnered considerable interest in the scientific community. The conformation of the central furofuran ring system is a key determinant of the overall molecular shape and plays a crucial role in molecular recognition and biological function. This compound, a representative member of this class, features a cis-fused furofuran ring system. This guide will delve into the stereochemical nuances of this ring system.

Conformational Landscape of the Furofuran Ring

The furofuran ring system in this compound is known to adopt a limited number of low-energy conformations. Due to the cis-fusion of the two five-membered rings, the system is relatively rigid. The individual tetrahydrofuran rings typically exist in non-planar conformations to alleviate torsional strain. The most commonly observed conformations for five-membered rings are the envelope (E) and twist (T) forms.

In the case of furofuran lignans like this compound, crystallographic and spectroscopic evidence for structurally related compounds strongly suggests that each of the two tetrahydrofuran rings adopts an envelope conformation . In this conformation, four of the five ring atoms are coplanar, while the fifth atom is puckered out of this plane.

Experimental Determination of Conformation

The preferred conformation of the furofuran ring in solution is primarily determined using high-resolution NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

NMR Spectroscopic Data

The following table summarizes the key ¹H NMR chemical shifts and coupling constants reported for the furofuran ring protons of (+)-syringaresinol, a closely related stereoisomer, which provides valuable insights into the conformation of this compound. The numbering scheme is provided in the accompanying diagram.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 | 4.74 | d | 4.0 |

| H-1, H-5 | 3.16 | m | - |

| H-4a, H-8a | 4.29 | dd | 9.0, 6.6 |

| H-4b, H-8b | 3.91 | dd | 9.0, 3.1 |

Data obtained from studies on (+)-syringaresinol, a stereoisomer of this compound.[1]

Interpretation of NMR Data:

-

The relatively small coupling constant observed for H-2 and H-6 (J = 4.0 Hz) is consistent with a cis-relationship between H-1 and H-2 (and H-5 and H-6), which corresponds to a dihedral angle of approximately 40-60°. This supports the cis-fusion of the two furan rings.

-

The distinct coupling constants for the geminal protons at C-4 and C-8 (H-4a/H-8a and H-4b/H-8b) indicate a puckered, non-planar conformation for the tetrahydrofuran rings.

-

NOE (Nuclear Overhauser Effect) experiments on (+)-syringaresinol have confirmed the cis-configuration of the bridgehead hydrogens (H-1 and H-5) relative to the aryl substituents at C-2 and C-6.[2]

X-ray Crystallography of Related Compounds

Single-crystal X-ray diffraction studies on (-)-syringaresinol have unequivocally confirmed the cis-fused nature of the furofuran core. These studies revealed that each of the five-membered rings adopts an envelope conformation. This solid-state data provides a foundational model for understanding the likely conformation in solution.

Computational Modeling

Molecular mechanics and Density Functional Theory (DFT) calculations are powerful tools for exploring the conformational space of molecules like this compound. These methods can be used to calculate the relative energies of different conformers and to predict key geometric parameters such as dihedral angles.

While specific computational studies on this compound are not extensively reported in the literature, the general workflow for such an analysis is as follows:

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra, including 2D experiments (COSY, HSQC, HMBC, and NOESY), to elucidate the solution-state conformation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a standard ¹H NMR spectrum to check for purity and concentration.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about stereochemistry and conformation.

-

-

Process and analyze the spectra to assign all proton and carbon signals and to extract coupling constants and NOE correlations.

Computational Modeling (Theoretical Protocol)

Objective: To identify low-energy conformers and to calculate key geometric parameters of the furofuran ring.

Software:

-

Molecular modeling software package (e.g., Gaussian, Spartan, Schrödinger Suite)

Procedure:

-

Structure Building: Construct a 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization using a Density Functional Theory (DFT) method (e.g., B3LYP with a 6-31G* basis set).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Analysis: Analyze the optimized geometries to determine the relative energies of the conformers and to measure key dihedral angles of the furofuran ring.

-

(Optional) NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the lowest energy conformer(s) and compare them with the experimental data for validation.

Visualization of the Furofuran Ring Conformation

The following diagram illustrates the key conformational features of the furofuran ring in this compound, highlighting the cis-fusion and the envelope conformation of the individual rings.

Conclusion

The conformational analysis of the furofuran ring in this compound reveals a relatively rigid cis-fused bicyclic system. Both experimental NMR data from related compounds and crystallographic evidence strongly support a conformation where each of the two tetrahydrofuran rings adopts an envelope pucker. This defined three-dimensional structure is a critical factor in its interaction with biological targets. The methodologies and data presented in this guide provide a solid foundation for further research into the structure-activity relationships of this compound and other furofuran lignans, aiding in the development of new therapeutic agents.

References

Quantum Chemical Calculations for (+)-Diasyringaresinol: A Technical Guide

Introduction

(+)-Diasyringaresinol is a lignan found in various plant species, exhibiting a range of biological activities, including antioxidant and anti-inflammatory properties. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is crucial for elucidating its mechanism of action and for guiding the development of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[1][2] They provide detailed insights into molecular geometries, vibrational frequencies, electronic structure, and reaction mechanisms, complementing experimental data and often providing information that is difficult or impossible to obtain through empirical methods alone.[1][3][4]

While specific, comprehensive quantum chemical studies exclusively focused on this compound are not extensively available in the public literature, a wealth of research on closely related lignans and polyphenolic compounds provides a robust framework for outlining the appropriate computational methodologies.[5][6][7][8] This guide details the theoretical background, computational protocols, and expected data outputs for performing and interpreting such calculations, tailored for researchers, scientists, and drug development professionals.

Detailed Methodologies and Protocols

The following protocols are based on established computational chemistry practices for natural polyphenolic compounds and lignans.[5][6][7][9]

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of the size and complexity of this compound.[6][10] It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

1. Software Selection: A variety of software packages are capable of performing the necessary calculations. Commonly used programs in academic and industrial research include:

-

Gaussian

-

ORCA

-

Spartan

-

Q-Chem

2. Geometry Optimization: The first and most crucial step is to determine the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Protocol: The initial structure of this compound can be built using molecular modeling software. This structure is then optimized without constraints.

-

Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, including lignans.[10][11] For systems where non-covalent interactions are critical, functionals like M06-2X or those including empirical dispersion corrections (e.g., B3LYP-D3) are recommended.

-

Recommended Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p) , is typically sufficient for geometry optimization. The inclusion of polarization functions (d,p) is essential for accurately describing bonding, and diffuse functions (+) are important for molecules with lone pairs or for calculating properties like electron affinity.

3. Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory.

-

Protocol: This calculation serves two primary purposes:

-

Output: The calculation yields vibrational modes and their corresponding frequencies, IR intensities, and thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Electronic Property Calculations: To understand the reactivity and electronic nature of the molecule, single-point energy calculations are often performed on the optimized geometry, sometimes with a larger basis set for higher accuracy.

-

Protocol: Using the optimized structure, a single-point calculation is run to determine electronic properties.

-

Key Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity, antioxidant capacity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[12]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[12]

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction with biological targets.[12]

-

5. Solvation Effects: Biological processes occur in aqueous environments. To model this, calculations can be performed using a continuum solvation model.

-

Protocol: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied during optimization and subsequent calculations to simulate the presence of a solvent (e.g., water).

Data Presentation

The quantitative data derived from these calculations should be organized systematically. The following tables provide an illustrative example of the expected results for a lignan like this compound.

Table 1: Illustrative Optimized Geometrical Parameters (Note: Values are representative for a generic lignan model and not specific to this compound)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C1 | C2 | - | - | 1.395 |

| O1 | C10 | - | - | 1.360 | |

| Bond Angle (°) ** | C1 | C2 | C3 | - | 120.1 |

| O1 | C10 | H11 | - | 109.5 | |

| Dihedral Angle (°) ** | C1 | C2 | C7 | C8 | 178.5 |

| H9 | O2 | C12 | C11 | -65.2 |

Table 2: Illustrative Calculated Vibrational Frequencies (Note: Values are representative for a generic lignan model)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |

| O-H Stretch (Phenolic) | 3650 | High |

| C-H Stretch (Aromatic) | 3100 | Medium |

| C-H Stretch (Aliphatic) | 2950 | Medium |

| C=C Stretch (Aromatic) | 1600 | High |

| C-O Stretch (Ether) | 1250 | High |

Table 3: Illustrative Electronic and Thermodynamic Properties (Note: Values are representative for a generic lignan model calculated at the B3LYP/6-311+G(d,p) level)

| Property | Value | Unit |

| Energy of HOMO | -5.85 | eV |

| Energy of LUMO | -1.20 | eV |

| HOMO-LUMO Gap (ΔE) | 4.65 | eV |

| Dipole Moment | 2.51 | Debye |

| Zero-Point Energy | 255.4 | kcal/mol |

| Enthalpy (298.15 K) | 270.1 | kcal/mol |

| Gibbs Free Energy (298.15 K) | 220.8 | kcal/mol |

Visualization of Workflows and Relationships

Diagrams are essential for representing complex computational processes and the interplay between different calculated properties.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for investigating the properties of natural products like this compound. By applying DFT methods, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic characteristics. This information is invaluable for rationalizing its biological activity, predicting its behavior in different environments, and guiding the design of novel derivatives with enhanced therapeutic potential. While this guide provides a generalized methodology based on best practices for similar compounds, the outlined workflow serves as a comprehensive starting point for any researcher or drug development professional seeking to leverage computational chemistry in the study of complex natural products.

References

- 1. rroij.com [rroij.com]

- 2. rowansci.substack.com [rowansci.substack.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lignin Modification Supported by DFT-Based Theoretical Study as a Way to Produce Competitive Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, spectroscopic characterization and DFT calculations of β-O-4 type lignin model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(+)-Diasyringaresinol CAS number and molecular formula

An In-depth Technical Guide to (+)-Diasyringaresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanistic insights of this compound, a lignan with significant therapeutic potential.

Core Chemical Data

| Identifier | Value | Reference |

| CAS Number | 551-29-1 | [1][2][3] |

| Molecular Formula | C₂₂H₂₆O₈ | [1][2][3] |

| Molecular Weight | 418.44 g/mol | [2] |

| IUPAC Name | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | [4] |

| Synonyms | (+)-Syringaresinol | [4] |

Biological Activities and Therapeutic Potential

This compound, a naturally occurring lignan, has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Its key biological effects include anti-inflammatory, antioxidant, and cardioprotective actions.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects in both in vitro and in vivo models. Studies have demonstrated its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Experimental Model | Parameter Measured | Treatment Concentration/Dose | Result |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 25, 50, 100 µM | Dose-dependent inhibition |

| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 25, 50, 100 µM | Dose-dependent inhibition |

| LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Production | 25, 50, 100 µM | Dose-dependent inhibition |

| Carrageenan-induced paw edema in mice | Paw Edema Volume | 30 mg/kg | Significant reduction in edema |

| IL-1β-activated mouse chondrocytes | NO, PGE2, IL-6, TNF-α, iNOS, COX-2, MMP-13 expression | Not specified | Significant restraint of expression |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. This activity is crucial in mitigating oxidative stress-related cellular damage.

Quantitative Data on Antioxidant Effects

| Experimental Model | Parameter Measured | Treatment Concentration | Result |

| α-MSH-induced B16F10 murine melanoma cells | Reactive Oxygen Species (ROS) Generation | Not specified | Reduction in cytosolic ROS |

| High glucose-treated neonatal rat ventricular myocytes | Oxidative Stress Biomarkers | Not specified | Alleviation of oxidant stress |

Cardioprotective Effects

This compound has shown promise in protecting the cardiovascular system, particularly in the context of diabetic cardiomyopathy and myocardial infarction. Its mechanisms of action involve reducing inflammation, fibrosis, and oxidative stress in cardiac tissues.

Quantitative Data on Cardioprotective Effects

| Experimental Model | Parameter Measured | Treatment | Result |

| STZ-induced type 1 diabetic mice | Cardiac dysfunction, hypertrophy, and fibrosis | Oral administration | Significant improvement and prevention |

| High glucose-treated neonatal rat ventricular myocytes | Cell apoptosis and fibrosis | Incubation with syringaresinol | Potent decrease |

| Hypoxia/reoxygenation-induced cardiomyocytes | Cellular damage, apoptosis, mitochondrial dysfunction | Not specified | Dose-dependent protection |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Prostaglandins (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Levels of these mediators in the supernatant are quantified using specific ELISA kits.

-

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

-

RT-PCR Analysis: Total RNA is extracted to measure the mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animals: ICR mice are used for this model.

-

Treatment: this compound (e.g., 30 mg/kg) or a vehicle control is administered orally to the mice.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Biochemical Analysis: After the final measurement, the paw tissue is collected for the analysis of inflammatory markers (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) using RT-PCR and Western blotting.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Anti-inflammatory signaling pathway of this compound.

Cardioprotective Signaling Pathways

In the context of diabetic cardiomyopathy, syringaresinol has been shown to modulate the Keap1/Nrf2 and TGF-β/Smad signaling pathways.

Caption: Cardioprotective signaling of syringaresinol.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of this compound in a cell-based assay.

Caption: Workflow for in vitro anti-inflammatory screening.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Diasyringaresinol from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Diasyringaresinol, a lignan of significant interest in the pharmaceutical and nutraceutical industries, exhibits a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, antibacterial, antiviral, neuroprotective, and vasodilatory effects[1]. This lignan is formed through the β-β linkage of two sinapyl alcohol units[1]. While naturally present in various plants, its isolation from these sources often results in low yields[2]. Chemical synthesis provides a viable alternative, though traditional methods can involve toxic chemicals and costly purification steps[2]. More recently, biocatalytic methods have emerged as efficient and environmentally friendly routes to diasyringaresinol[3].